molecular formula C18H20N2O2 B193584 6-Allyl-8beta-carboxyergoline CAS No. 81409-74-7

6-Allyl-8beta-carboxyergoline

Cat. No.: B193584
CAS No.: 81409-74-7
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-XNRPHZJLSA-N
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Description

Contextualization of the Ergoline (B1233604) Alkaloid Class in Scientific Research

Ergoline alkaloids are a class of naturally occurring and semi-synthetic compounds based on the tetracyclic ergoline ring system. ebi.ac.uknih.gov These molecules, first identified in ergot fungi of the Claviceps genus, have long been a subject of intense scientific interest due to their profound and diverse pharmacological effects. ebi.ac.uknih.gov The rigid structure of the ergoline nucleus serves as a versatile scaffold for chemical modifications, leading to a vast library of derivatives with a wide range of biological activities. nih.gov

The history of ergoline alkaloids in pharmacology predates modern medicine, with preparations of ergot being used by midwives as early as the 12th century to induce childbirth. wikipedia.org Scientific investigation began in earnest with the isolation of ergotamine in 1918 by Arthur Stoll. rsc.org This was followed by the discovery of its utility in treating migraines. rsc.org Another pivotal moment was the isolation of ergonovine, the powerful oxytocic agent responsible for ergot's uterine-contracting properties. wikipedia.org

Over the 20th century, research expanded significantly, leading to the development of numerous semi-synthetic derivatives. wikipedia.orgscispace.com The recognition of the dopaminergic properties of some ergoline compounds opened new therapeutic avenues in neurology and endocrinology. cambridge.org This led to the creation of drugs for Parkinson's disease, such as bromocriptine (B1667881) and pergolide (B1684310), which act as dopamine (B1211576) receptor agonists. wikipedia.orgresearchgate.net The complex pharmacology of these derivatives has provided valuable tools for understanding central dopaminergic systems and the regulatory mechanisms of prolactin secretion. cambridge.org The ongoing study of ergot alkaloids and their derivatives continues to be a significant field in medicinal chemistry. nih.govscispace.com

The diverse pharmacological actions of ergoline derivatives are a direct result of their ability to interact with a wide array of neurotransmitter receptors. nih.govresearchgate.net The tetracyclic structure of ergoline contains the essential chemical features of monoamine neurotransmitters like serotonin (B10506), dopamine, and noradrenaline. taylorfrancis.com This structural similarity allows ergoline compounds to act as agonists, partial agonists, or antagonists at these receptor sites. taylorfrancis.commdpi.com

The primary receptor systems that ergolines interact with include:

Dopaminergic Receptors: Many ergoline derivatives are potent agonists at dopamine D2 receptors. wikipedia.org This action is the basis for their use in treating Parkinson's disease and hyperprolactinemia, a condition of elevated prolactin levels. researchgate.netncats.io Compounds like bromocriptine and cabergoline (B1668192) exert their effects by stimulating these receptors. wikipedia.orgmdpi.com

Serotonergic Receptors: Ergoline alkaloids exhibit complex interactions with serotonin (5-HT) receptors, often showing mixed agonist and antagonist activity across different subtypes (e.g., 5-HT1A, 5-HT2A). wikipedia.orgnih.gov This interaction is responsible for some of their therapeutic effects as well as other biological activities. wikipedia.org The challenge in developing selective serotonergic ergolines lies in the multiplicity of 5-HT receptor subtypes. wikipedia.org

Adrenergic Receptors: Ergot alkaloids can act as agonists or antagonists at α-adrenergic receptors. nih.govnih.gov The anti-migraine drug ergotamine, for instance, exhibits nanomolar affinity for α1-adrenoceptors, which contributes to its vasoconstrictive properties. wikipedia.orgnih.gov

Somatostatinergic Receptors: Research has also shown that certain non-peptidic ergoline derivatives can be optimized to act as highly potent and selective antagonists at the somatostatin (B550006) sst1 receptor. nih.gov

This multi-receptor activity means that a single ergoline compound can have a complex pharmacological profile, presenting both opportunities and challenges for drug development. wikipedia.orgtaylorfrancis.com

Identification and Research Significance of 6-Allyl-8beta-carboxyergoline

Within the broad class of ergoline compounds, this compound is a specific synthetic derivative. While not a therapeutic agent itself, it holds significance in the context of pharmaceutical chemistry and quality control.

This compound is classified as a derivative of ergoline. Its core is the fundamental tetracyclic ergoline skeleton, which consists of fused indole (B1671886) and quinoline (B57606) ring systems. ontosight.ai The specific nomenclature denotes key substitutions on this backbone:

An allyl group (prop-2-enyl) is attached at the nitrogen atom at position 6. ontosight.ai

A carboxylic acid group is attached at position 8 in the beta (β) stereochemical configuration. ontosight.ai

Its formal chemical name is (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid. ontosight.ai Structurally, it is an ergoline alkaloid and is functionally related to lysergic acid. nih.gov

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC18H20N2O2 chemicalbook.comsimsonpharma.com
Molecular Weight296.36 g/mol simsonpharma.comscbt.com
CAS Number81409-74-7 chemicalbook.com
ClassificationErgoline Alkaloid nih.gov

The primary reason for the scientific interest in this compound is its role as a key intermediate and known metabolite in the synthesis of cabergoline. ontosight.aichemicalbook.com Cabergoline is a potent dopamine D2 receptor agonist used therapeutically to treat disorders associated with hyperprolactinemia and Parkinson's disease. ncats.ioontosight.ai

As a result, this compound is considered a significant impurity in the manufacturing of cabergoline. ontosight.ai Its presence in the final pharmaceutical product can potentially affect the efficacy and safety of the medication. ontosight.ai Therefore, its identification, quantification, and control are critical aspects of quality control in the production of cabergoline. ontosight.ai Pharmaceutical regulatory bodies like the United States Pharmacopeia (USP) have set standards for the acceptable levels of this compound, designated as "Cabergoline Related Compound A," in cabergoline formulations. ncats.ioontosight.ai

Research into this compound also has implications for understanding the metabolism of cabergoline. Studies have identified it as the main metabolite of cabergoline found in urine, accounting for 4-6% of the administered dose. hpra.ie These metabolites are significantly less potent than cabergoline itself in inhibiting prolactin secretion. hpra.ie The synthesis of this compound is also documented, typically starting from methyl ergoline-8β-carboxylate. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-XNRPHZJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81409-74-7
Record name 6-Allyl-8beta-carboxyergoline
Source ChemIDplus
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Record name (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid
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Record name 6-ALLYL-8.BETA.-CARBOXYERGOLINE
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Chemical Synthesis and Derivatization Strategies for 6 Allyl 8beta Carboxyergoline

Established Synthetic Pathways for 6-Allyl-8beta-carboxyergoline Production

Multi-Step Synthesis from Ergoline (B1233604) Precursors (e.g., Methyl Ergoline-8beta-carboxylate)

An alternative, though less common, synthetic route starts from elymoclavine (B1202758) or methyl lysergate. This method involves a reaction with cyanogen (B1215507) bromide to introduce a cyano group at the N-6 position, followed by reductive cleavage of this group to form a secondary amine, which is then alkylated with allyl bromide.

Specific Reaction Conditions and Methodological Considerations

The synthesis from methyl ergoline-8beta-carboxylate hydrochloride is characterized by well-defined reaction conditions. The initial N-6 allylation is typically carried out by reacting the precursor with allyl bromide in the presence of a base, such as triethylamine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is generally maintained at a temperature of 20-30°C for several hours. chemicalbook.com Upon completion, the intermediate, methyl 6-(2-propenyl)-ergoline-8β-carboxylate, is precipitated by the addition of water at a reduced temperature. chemicalbook.com

The subsequent step is the hydrolysis of the methyl ester. The isolated intermediate is treated with a strong base, commonly a 50% sodium hydroxide (B78521) solution, in a solvent such as methanol (B129727). chemicalbook.com This reaction is also conducted at room temperature. chemicalbook.com The final product, this compound, is then precipitated by acidifying the reaction mixture to a pH of 6-6.5 with hydrochloric acid. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of this compound

StepReagentsSolventTemperature (°C)Duration (h)
N-6 Allylation Methyl ergoline-8β-carboxylate HCl, Allyl bromide, TriethylamineN,N-Dimethylformamide20-304-5
Ester Hydrolysis Methyl 6-(2-propenyl)-ergoline-8β-carboxylate, Sodium hydroxideMethanol20-302-3
Precipitation -Water, Hydrochloric acid0-51-2

Exploration of Synthetic Routes for Analogues and Related Derivatives

The ergoline scaffold provides a versatile platform for the synthesis of a wide array of derivatives for research purposes. Modifications can be targeted at various positions of the ergoline core, including the allyl moiety at the N-6 position.

Modification of the Allyl Moiety and Ergoline Core for Research Purposes

The N-6 position of the ergoline ring is a common site for modification. The secondary amine precursor, obtained after the removal of the N-6 methyl group, can be alkylated with various alkyl halides, such as ethyl iodide or n-propyl iodide, in addition to allyl bromide, to generate a library of N-6 substituted ergoline derivatives. google.com These modifications can influence the compound's solubility and its binding affinity to various receptors.

Furthermore, the ergoline core itself can be functionalized. For instance, deuterated analogues of this compound have been synthesized for use in mass spectrometry-based metabolic profiling. Other modifications, such as the introduction of substituents on the aromatic rings of the ergoline structure, can also be explored to modulate the biological activity of the resulting compounds.

Stereoselective Synthesis Approaches for Ergoline Derivatives

The stereochemistry of the ergoline core is crucial for its biological activity. Therefore, stereoselective synthesis is a critical aspect of creating ergoline derivatives. Research has focused on developing tandem asymmetric reactions, such as the Friedel–Crafts alkylation/Michael addition, to construct the ergoline framework with high stereocontrol. google.com These methods often employ chiral catalysts to guide the formation of the desired stereoisomers.

The inherent chirality of starting materials derived from natural sources, such as lysergic acid, can also be exploited to produce stereochemically defined ergoline derivatives. mdpi.com The lability of the chiral centers at C-5 and C-8 under certain reaction conditions necessitates careful control of the synthetic process to avoid racemization. mdpi.com

Purification and Isolation Methodologies for Research-Grade Material

Obtaining high-purity this compound is essential for its use in research and as a pharmaceutical intermediate. A combination of precipitation, filtration, and chromatographic techniques is employed to achieve research-grade material.

Following the final precipitation step in the synthesis, the crude product is typically isolated by filtration and washed with water and methanol to remove residual reagents and byproducts. chemicalbook.com For further purification, recrystallization from a suitable solvent system, such as methanol/water, can be employed to enhance the purity to greater than 98%.

Chromatographic methods are also widely used for the purification of ergoline alkaloids. Thin-layer chromatography (TLC) is a valuable tool for monitoring reaction progress and assessing the purity of the product. ekb.eg For larger-scale purification, column chromatography using silica (B1680970) gel or florisil (B1214189) as the stationary phase is effective. google.comchemicalbook.com Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for both the analysis and purification of ergoline derivatives, often using mobile phases consisting of acetonitrile (B52724) or methanol mixed with aqueous buffers. nih.gov Solid-phase extraction (SPE) can also be utilized as a cleanup step to remove matrix interferences prior to chromatographic analysis. nih.govmdpi.com

Table 2: Common Purification Techniques for Ergoline Alkaloids

TechniqueStationary PhaseMobile Phase/Solvent SystemPurpose
Recrystallization -Methanol/WaterHigh-purity final product
Thin-Layer Chromatography (TLC) Silica gel, AluminaChloroform, Benzene, Ethanol, Acetic acid combinationsReaction monitoring, Purity assessment
Column Chromatography Silica gel, FlorisilChloroform with increasing methanolPreparative purification
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/water, Methanol/water with buffersAnalytical and preparative separation
Solid-Phase Extraction (SPE) Cation-exchangeMethanol/acidic buffer (wash), Basic elution solventSample cleanup

Metabolic Investigations and Biotransformation of Ergoline Compounds: the Role of 6 Allyl 8beta Carboxyergoline

Methodologies for Metabolite Identification and Quantification in Biological Matrices for Research

The accurate identification and quantification of cabergoline (B1668192) and its metabolites, such as 6-Allyl-8beta-carboxyergoline, are essential for pharmacokinetic and metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. nih.govresearchgate.netnih.gov

Validated LC-MS/MS methods have been developed for the analysis of cabergoline in human plasma. nih.govresearchgate.netnih.gov These methods typically involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix. fda.govnih.gov For instance, a common extraction method involves liquid-liquid extraction with diethyl ether or solid-phase extraction using Oasis MCX plates. nih.govwaters.com

The analysis is performed using a reversed-phase C18 column with a mobile phase often consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with a modifier like formic acid. nih.govmdpi.com Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. For cabergoline, a typical transition monitored is m/z 452.3 → 381.2. nih.govresearchgate.net

The table below outlines typical validation parameters for LC-MS/MS methods used in the quantification of cabergoline, which are applicable to its metabolites.

Validation Parameter Typical Range/Value Source
Linearity Range2.00 - 200.00 pg/mL nih.govnih.gov
Lower Limit of Quantification (LLOQ)1.6 - 2.0 pg/mL nih.govresearchgate.netnih.gov
Lower Limit of Detection (LLOD)0.5 pg/mL nih.govnih.gov
Intra-day Precision (%CV)0.8% - 8.8% nih.gov
Inter-day Precision (%CV)1.6% - 6.5% nih.gov
Accuracy91.6% - 109.7% nih.gov
Extraction Recovery56.1% - 104.5% nih.gov
This interactive table presents key validation parameters for bioanalytical methods used in ergoline (B1233604) compound research.

These robust and sensitive methods are crucial for accurately characterizing the pharmacokinetic profile of cabergoline and understanding the formation and excretion of its key metabolite, this compound.

Structure Activity Relationship Sar Studies of 6 Allyl 8beta Carboxyergoline and Its Analogues

Elucidation of Key Structural Determinants for Receptor Binding and Functional Activity

The substituent at the N-6 position of the ergoline (B1233604) ring plays a crucial role in modulating the pharmacological profile of the molecule. In the case of 6-allyl-8beta-carboxyergoline, the presence of an allyl group is a key feature. While specific studies on the N-6 allyl group in this exact compound are not extensively detailed in publicly available literature, SAR studies on related ergoline derivatives provide valuable insights. For instance, in a series of 1-phenylbenzazepine D1 receptor-like ligands, it was noted that the benzazepine nitrogen (analogous to the N-6 position in ergolines) can tolerate an allyl substituent while maintaining high affinity for the D1 receptor mdpi.com.

The size and nature of the N-6 substituent can influence both receptor affinity and selectivity. For example, in a study of (8β)-ergoline-8-carboxylic acid cycloalkyl esters, the N-6 substituent was varied to assess its impact on 5-HT2 receptor affinity. It was found that a methyl group at the N-6 position, in combination with other optimal substitutions, resulted in maximal 5-HT2 receptor affinity nih.gov. This suggests that the N-6 position is sensitive to steric bulk and that different substituents can fine-tune the interaction with specific receptor subtypes. The allyl group in this compound, therefore, likely contributes to its specific receptor binding profile and functional activity, distinguishing it from other ergoline derivatives with different N-6 substituents.

Compound/SeriesN-6 SubstituentReceptor TargetObservation
(8β)-Ergoline-8-carboxylic acid estersMethyl5-HT2Maximal affinity achieved with N-6 methyl group in combination with other optimal substituents nih.gov.
1-Phenylbenzazepines (ergoline analogues)AllylD1 ReceptorThe nitrogen position tolerated an allyl substituent, retaining high D1 receptor affinity mdpi.com.

The substituent at the C-8 position is a major determinant of the pharmacological properties of ergoline derivatives. In this compound, this position is occupied by a carboxylic acid group in the beta configuration. The nature of the C-8 substituent is known to significantly influence whether a compound acts as an agonist or antagonist at a particular receptor.

The presence of a carboxylic acid group at C-8 introduces a polar, ionizable group that can participate in specific interactions, such as hydrogen bonding or salt bridge formation, with receptor binding sites researchgate.net. This can have a profound effect on both the affinity and selectivity of the ligand. For example, in the development of serotonin (B10506) antagonists based on the (8β)-ergoline-8-carboxylic acid scaffold, various ester modifications of the carboxy group were explored to optimize 5-HT2 receptor blockade nih.gov. This highlights the C-8 carboxy group as a key handle for modulating pharmacological activity. The free carboxylic acid in this compound is a notable feature, as many therapeutically used ergolines are amides or esters at this position. This functional group will significantly influence the compound's physicochemical properties, such as its acidity (pKa) and solubility, which in turn can affect its pharmacokinetic and pharmacodynamic behavior.

Stereochemical Considerations in Ergoline-Receptor Recognition

The rigid and complex structure of the ergoline nucleus contains multiple stereocenters, and the specific stereochemistry is paramount for biological activity. The spatial arrangement of substituents dramatically affects how the molecule fits into and interacts with the chiral environment of a receptor's binding pocket.

The stereochemistry at the C-8 position is particularly critical for the pharmacological activity of ergoline derivatives. The naturally occurring and generally more biologically active isomers possess the (8β) configuration. The alternative (8α) configuration, which can be formed during synthesis or through epimerization, typically results in a significant loss of activity. This stereospecificity is a clear indication that the orientation of the substituent at C-8 is a crucial factor for proper alignment and interaction with the target receptor.

For instance, in the context of (8β)-ergoline-8-carboxylic acid derivatives studied as serotonin antagonists, the specific beta configuration is a defining feature of the series, underscoring its importance for the observed activity nih.gov. The precise positioning of the carboxy group in this compound in the β-orientation is therefore essential for its biological recognition and subsequent effects.

Ergoline StereoisomerGeneral Biological ActivityRationale
(8β)-IsomersGenerally more biologically activeThe β-configuration allows for optimal orientation and interaction of the C-8 substituent with the receptor binding site.
(8α)-IsomersTypically exhibit significantly lower or no activityThe α-configuration positions the C-8 substituent in a way that hinders proper binding and interaction with the target receptor.

To gain a deeper understanding of the structure-activity relationships of ergoline derivatives at a molecular level, conformational analysis and molecular modeling techniques are invaluable tools. These computational methods allow researchers to visualize the three-dimensional structure of ligands and their interactions with receptor models.

By performing conformational analysis, the energetically preferred shapes of a molecule like this compound can be determined. This is crucial as the molecule may adopt a specific conformation to bind effectively to a receptor. Molecular modeling, including docking studies, can then be used to simulate the binding of these conformations to a homology model or a crystal structure of a target receptor. These simulations can predict the binding orientation, identify key interacting amino acid residues, and estimate the binding affinity.

Such in silico approaches can rationalize observed SAR data, for example, by demonstrating why the (8β)-configuration is preferred over the (8α)-configuration. By visualizing the docked poses, it may become evident that the β-substituent can form crucial hydrogen bonds or other favorable interactions that are not possible for the α-substituent. Molecular modeling can also guide the design of new analogues with potentially improved affinity, selectivity, or functional activity by suggesting modifications that would enhance the interactions with the target receptor.

Design and Synthesis of Novel Ergoline Derivatives Based on SAR Insights

Insights from Structure-Activity Relationship (SAR) studies of this compound and its analogues have been instrumental in guiding the rational design and synthesis of novel ergoline derivatives with improved therapeutic profiles. A significant focus of these efforts has been to modulate the receptor binding affinity and functional activity at various dopamine (B1211576) and serotonin receptors to enhance efficacy and reduce adverse effects.

A notable example of SAR-driven drug design is the development of novel analogues of cabergoline (B1668192), a potent dopamine D2 receptor agonist derived from this compound. While effective in treating conditions like hyperprolactinemia and Parkinson's disease, the clinical use of cabergoline has been associated with an increased risk of cardiac-valve regurgitation. This adverse effect is linked to its agonist activity at the serotonin 5-HT2B receptor. Consequently, a key objective in the design of new ergoline derivatives has been to eliminate or reduce this 5-HT2B receptor agonism while retaining the desired dopamine D2 receptor activity.

To achieve this, researchers have synthesized a series of cabergoline analogues with specific structural modifications. The primary strategies, based on SAR insights, involved alterations at the N6 position of the ergoline ring and methylation of the indole (B1671886) nitrogen (N1).

One of the key SAR insights was that replacing the 6-allyl group with a smaller 6-methyl group could shift the functional activity at the 5-HT2B receptor from agonism to antagonism. This hypothesis was based on previous findings with other ergot alkaloids like pergolide (B1684310). Following this lead, the 6-methyl analogue of cabergoline was synthesized. The synthesis commenced with the hydrolysis of dihydroergotamine, followed by esterification to facilitate purification. Subsequent hydrolysis and coupling reactions yielded the desired 6-methylated cabergoline analogue.

Furthermore, methylation of the indole nitrogen at the N1 position was also explored as a strategy to reduce 5-HT2B agonism. This led to the synthesis of 1,6-dimethylcabergoline. The synthetic route for this compound involved several steps, including amide formation and reaction with ethyl isocyanate.

The resulting novel ergoline derivatives were then pharmacologically evaluated to determine their binding affinities and functional activities at both the 5-HT2B and dopamine D2 receptors. The findings demonstrated that it is possible to design cabergoline analogues where the 5-HT2B agonism is significantly reduced or completely eliminated. Specifically, compounds with a 6-methyl substitution were found to be potent antagonists at the 5-HT2B receptor.

These studies underscore the power of SAR in guiding the design of new chemical entities. By systematically modifying the ergoline scaffold of this compound and its derivatives, it is possible to fine-tune the pharmacological properties of these compounds, leading to the development of potentially safer and more effective therapeutic agents. The research findings also suggest that future efforts to further refine the receptor binding profile of cabergoline analogues should explore modifications at other positions on the ergoline scaffold, as substitutions at the 8-position had a less significant impact on 5-HT2B receptor activity.

The table below summarizes the structure and activity of cabergoline and some of its novel analogues at the 5-HT2B receptor, illustrating the impact of the structural modifications.

CompoundN1-SubstituentN6-Substituent5-HT2B Receptor Activity
CabergolineHAllylAgonist
Analogue 1HMethylAntagonist
Analogue 2MethylMethylAntagonist

Analytical Methodologies for Research and Quality Control of 6 Allyl 8beta Carboxyergoline

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS) in Research Settings

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones for the separation and quantification of 6-Allyl-8beta-carboxyergoline in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) is extensively used for purity determination and quantification. A typical HPLC method would involve a reversed-phase column, which separates compounds based on their hydrophobicity. For this compound, a C18 column is often employed. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the main compound from its impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the ergoline (B1233604) structure possesses a strong chromophore that absorbs UV light. Purity levels of greater than 95% are achievable and can be verified using this method. lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher degree of specificity and sensitivity, making it an invaluable tool for identifying and quantifying trace-level impurities. In LC-MS, the HPLC system is coupled to a mass spectrometer. After the compounds are separated by the HPLC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. This allows for the unambiguous identification of this compound and its related impurities, such as the N-6 deallylated byproduct, even at very low concentrations. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis. researchgate.net

A summary of typical chromatographic conditions is presented in the table below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Stationary Phase Reversed-phase (e.g., C18)Reversed-phase (e.g., C18)
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)
Detection UV AbsorbanceMass Spectrometry (e.g., ESI-MS/MS)
Application Purity testing, QuantificationImpurity identification, Trace analysis, Quantification

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) in Structural Elucidation Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic and functional group composition. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. ¹H NMR (proton NMR) provides information about the number and environment of hydrogen atoms. Key signals for this compound in ¹H NMR include the characteristic peaks for the allyl group protons, typically observed in the δ 5.8–6.0 ppm range. ¹³C NMR provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O (carbonyl) stretch, the N-H stretch of the indole (B1671886) ring, and the C=C stretch of the allyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The ergoline ring system has a distinct UV absorption profile, which can be used for identification and quantification purposes. creative-biostructure.com

The table below summarizes key spectroscopic data for this compound.

Spectroscopic TechniqueKey Observables
¹H NMR Signals for allyl protons (δ 5.8–6.0 ppm), aromatic protons, and carboxylic acid proton.
IR Spectroscopy Characteristic bands for O-H (carboxylic acid), C=O, N-H (indole), and C=C (allyl) functional groups. lehigh.edu
UV-Vis Spectroscopy Absorption maxima characteristic of the ergoline chromophore. creative-biostructure.com

Development of Reference Standards and Impurity Profiling for Research Applications

The development and use of well-characterized reference standards are fundamental for accurate and reliable analytical measurements in pharmaceutical research and quality control. enamine.netlgcstandards.com

A reference standard for this compound is a highly purified sample of the compound against which production batches can be compared. synzeal.com Its purity and identity are established using a combination of analytical techniques, including HPLC, LC-MS, NMR, and IR spectroscopy. These standards are essential for the validation of analytical methods and for the accurate quantification of the compound in various samples. synzeal.com

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. enamine.net For this compound, which is itself an impurity of cabergoline (B1668192), this process is critical. ontosight.ai Potential impurities can arise from the synthetic route or from degradation. Common impurities include the 8α-carboxy epimer, which can form if the pH exceeds 6.5 during ester hydrolysis, and the N-6 deallylated byproduct resulting from incomplete alkylation. The identification and control of these impurities are crucial for the safety and efficacy of the final drug product. ontosight.ai Deuterated versions of this compound, such as 6-Allyl-8β-carboxyergoline-d5, are also synthesized and used as internal standards in quantitative analytical methods to improve accuracy. pharmaffiliates.com

The table below lists common impurities associated with this compound.

Impurity NameOriginAnalytical Detection Method
8α-Carboxy EpimerEster hydrolysis at pH > 6.5 HPLC, LC-MS
N-6 Deallylated ByproductIncomplete alkylation HPLC, LC-MS
6-Allyl-8β-carboxyergoline Methyl EsterIncomplete hydrolysis synzeal.compharmaffiliates.comHPLC, LC-MS

Theoretical and Computational Chemistry Approaches in Ergoline Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as 6-Allyl-8beta-carboxyergoline, with its biological target, typically a protein receptor. researchgate.netresearchgate.net These methods are instrumental in elucidating the structure-activity relationships of ergoline (B1233604) derivatives. researchgate.net

Docking studies involve computationally placing the ligand into the binding site of a receptor to determine the most likely binding conformation and to estimate the binding free energy. For ergoline compounds, which are known to interact with a variety of neurotransmitter receptors including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, docking can reveal key interactions. ontosight.ai For instance, studies on related ergoline derivatives have highlighted the importance of hydrogen bonds and π-π stacking interactions with specific amino acid residues within the receptor's binding pocket. herbmedpharmacol.com While specific docking studies on this compound are not widely published, the methodology would involve creating a 3D model of the compound and docking it into the crystal structures or homology models of relevant receptors, such as the dopamine D2 or serotonin 5-HT2A receptors.

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. diva-portal.org MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules. diva-portal.org For ergoline derivatives, MD simulations can help to understand how the allyl group at the 6-position and the carboxy group at the 8-beta position of this compound influence its binding kinetics and conformational stability within the receptor active site. nih.gov

A hypothetical molecular docking study of this compound with a dopamine receptor might yield data similar to that observed for other ergolines, as illustrated in the interactive table below.

Receptor SubtypePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2-9.5Asp114, Ser193, Phe389
Dopamine D3-9.2Asp110, Ser192, Phe346
Serotonin 5-HT2A-8.8Asp155, Ser242, Trp336
Serotonin 5-HT2B-8.5Asp135, Ser221, Phe340

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. mdpi.com These methods provide a detailed understanding of the molecule's electronic structure, which in turn governs its reactivity and intermolecular interactions. mdpi.com

For this compound, quantum chemical calculations could reveal how the electronic distribution is affected by the allyl and carboxy groups. This information is crucial for understanding its potential to engage in specific types of interactions, such as hydrogen bonding or electrostatic interactions, with receptor residues.

An example of data that could be generated from quantum chemical calculations for this compound is presented in the table below.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Note: This data is illustrative and represents the type of output from quantum chemical calculations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling for Research Compounds

In silico ADME prediction has become an indispensable tool in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. nih.gov These computational models use the chemical structure of a molecule like this compound to predict its absorption, distribution, metabolism, and excretion characteristics.

Various models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For ergoline derivatives, predicting these properties is vital as they determine the compound's bioavailability and its ability to reach its target in the central nervous system. ontosight.ai

Computational ADME profiling of this compound would involve submitting its structure to various predictive software platforms. The results would provide an early assessment of its drug-like properties and potential liabilities.

A summary of predicted ADME properties for a research compound like this compound is shown in the interactive table below.

ADME PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateYes
CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely

Note: The data presented in this table is for illustrative purposes to demonstrate the output of in silico ADME prediction tools.

Future Directions and Emerging Research Avenues for 6 Allyl 8beta Carboxyergoline

Exploration of Undiscovered Biological Activities or Target Interactions

While the primary known biological activity of 6-allyl-8beta-carboxyergoline is its function as a dopamine (B1211576) D2-receptor agonist, its complex ergoline (B1233604) structure suggests the potential for a wider range of pharmacological effects. The ergoline skeleton is known to interact with a variety of receptor systems, including serotonergic and adrenergic receptors, presenting a rich field for further investigation. nih.gov

Future research could focus on elucidating its affinity and activity at different dopamine receptor subtypes beyond D2, as well as its interactions with the full spectrum of serotonin (B10506) (5-HT) receptors. wikipedia.org Studies have already suggested potential interactions with serotonin receptors, such as the 5-HT2A receptor. cymitquimica.com A comprehensive receptor profiling study could uncover novel target interactions that may lead to new therapeutic applications.

Furthermore, the family of trace amine-associated receptors (TAARs) has emerged as a promising target for ergoline derivatives. tandfonline.com Given the structural similarities to other TAAR1-responsive compounds, investigating the activity of this compound at TAAR1 and other TAAR subtypes could reveal currently unknown neuromodulatory roles. tandfonline.com The exploration of its biological activity is not limited to receptor binding, as its role as a metabolite of cabergoline (B1668192) suggests it may influence metabolic pathways in ways that are not yet fully understood. hpra.ie

Table 1: Known and Potential Receptor Interactions of this compound

Receptor FamilySpecific ReceptorKnown/Potential InteractionReference
DopamineD2 ReceptorAgonist
Serotonin5-HT2A ReceptorPotential Interaction cymitquimica.com
SerotoninOther 5-HT SubtypesPotential for Interaction wikipedia.org
Trace Amine-AssociatedTAAR1Potential for Interaction tandfonline.com

Advanced Methodological Development for Synthesis and Characterization

Emerging synthetic methodologies in ergoline chemistry, such as late-stage functionalization (LSF) and novel C-H insertion techniques, could be applied to streamline the synthesis of this compound and its analogues. wm.edunih.gov These advanced methods could facilitate the rapid assembly of the core structure and allow for the introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies. wm.edu

In terms of characterization, high-performance liquid chromatography (HPLC) is currently used for quality control, particularly in its role as Cabergoline EP Impurity A. ncats.iolgcstandards.com Advanced analytical techniques could provide deeper insights into its physicochemical properties. The use of its deuterated analog, 6-allyl-8β-carboxyergoline-d5, in mass spectrometry for metabolic profiling is a step in this direction. pharmaffiliates.com Further development of sophisticated analytical methods will be crucial for accurately quantifying the compound in complex biological matrices and for rigorous quality control in pharmaceutical manufacturing. ontosight.ai

Table 2: Synthesis and Characterization Methods for this compound

AspectMethod/TechniqueDescriptionReference
Synthesis N-6 Allylation & Ester HydrolysisTwo-stage process starting from methyl ergoline-8β-carboxylate hydrochloride. chemicalbook.com
Future Synthetic StrategiesPotential application of Late-Stage Functionalization (LSF) and C-H insertion. wm.edunih.gov
Characterization High-Performance Liquid Chromatography (HPLC)Used for purity analysis and quality control. ncats.iolgcstandards.com
Mass SpectrometryUtilized with a deuterated analog (d5) for metabolic profiling. pharmaffiliates.com

Potential as a Research Probe for Specific Receptor Subtypes or Metabolic Pathways

Given its defined structure and known bioactivity, this compound holds significant potential as a specialized research probe. Its selectivity for D2-like dopamine receptors makes it a useful tool for investigating the role of these specific receptors in various physiological and pathological processes.

By modifying its structure, for instance, by attaching fluorescent tags or radioactive isotopes, it could be developed into a highly specific imaging agent for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize D2 receptor distribution and density in the brain. This would be invaluable for research into conditions like Parkinson's disease. wikipedia.org

Role in Understanding Ergoline-Related Drug Discovery Challenges and Opportunities

The study of this compound provides a valuable lens through which to view the broader challenges and opportunities in ergoline drug discovery. The fact that it exists as a specified impurity in cabergoline preparations underscores a key challenge in the field: the synthesis of structurally complex alkaloids with high purity. ontosight.aincats.io

One of the primary hurdles in developing ergoline-based drugs is achieving receptor selectivity. nih.govwikipedia.org Many ergoline derivatives interact with multiple receptor types (dopaminergic, serotonergic, adrenergic), which can lead to a wide spectrum of biological actions but also undesirable side effects. nih.govwikipedia.org this compound, with its relatively selective D2 receptor agonism, serves as a useful template. The opportunity lies in using advanced synthetic strategies to modify the ergoline scaffold, including the N-6 allyl group and the 8-beta carboxy group, to enhance affinity and selectivity for specific receptor subtypes. wm.edu

The complexity of the tetracyclic ergoline ring system itself presents significant synthetic challenges. nih.gov However, overcoming these challenges through innovative synthetic routes opens up opportunities to create novel analogues with improved therapeutic profiles. nih.gov By serving as a well-characterized intermediate, this compound can act as a crucial starting point for the semi-synthesis of new chemical entities, contributing to the expansion of the ergoline-based drug pipeline. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 6-Allyl-8beta-carboxyergoline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves ergoline backbone modification via allylation at the 6-position and carboxylation at the 8-beta position. Key steps include:

  • Reagent Selection : Use allyl bromide for allylation under inert conditions to avoid side reactions.
  • Purification : Employ column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC for high-purity isolation .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., allyl proton signals at δ 5.8–5.2 ppm) and mass spectrometry (expected molecular ion peak at m/z 310.4 for C19H22N2O2C_{19}H_{22}N_2O_2) .

Q. How should researchers design stability studies for this compound in aqueous solutions?

  • Methodological Answer :

  • Experimental Setup : Prepare solutions in buffers (pH 3–9) and store at 4°C, 25°C, and 40°C.
  • Analysis : Monitor degradation via UV-Vis spectroscopy (absorbance at λmax 280 nm) and LC-MS to identify decomposition products.
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics; report deviations exceeding ±5% as significant .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Statistical Rigor : Use ANOVA to compare datasets; apply post-hoc tests (e.g., Tukey’s HSD) to identify outliers.
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources) and assess heterogeneity via I² statistics .

Q. How can computational modeling optimize the ergoline scaffold for enhanced pharmacological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., serotonin receptors) using software like AutoDock Vina.
  • SAR Analysis : Modify substituents (e.g., allyl chain length, carboxylate position) and calculate binding energy (ΔG\Delta G) to prioritize derivatives.
  • Validation : Cross-check predictions with in vitro assays (e.g., IC50 values) to validate computational models .

Q. What experimental controls are critical for assessing this compound’s cytotoxicity in primary cell lines?

  • Methodological Answer :

  • Positive/Negative Controls : Include known cytotoxins (e.g., doxorubicin) and vehicle-only treatments (e.g., DMSO).
  • Endpoint Assays : Use MTT for viability and Annexin V/PI staining for apoptosis.
  • Data Normalization : Express results as % viability relative to untreated cells; discard data with control viability <90% .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Protocol Documentation : Detail reaction times, temperatures, and molar ratios.
  • Batch Testing : Synthesize ≥3 independent batches and compare purity (HPLC >98%) and yield (report mean ± SD).
  • Open Data : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 and Hill coefficient.
  • Error Bars : Use 95% confidence intervals; exclude outliers via Grubbs’ test.
  • Reporting : Adhere to ARRIVE guidelines for animal studies .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration vs. time) and metabolite formation.
  • Tissue Distribution : Use radiolabeled compounds to track localization (e.g., LC-MS/MS).
  • Mechanistic Studies : Compare receptor occupancy in isolated tissues versus whole organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.